

# ACTH (1-17) TFA stability and storage conditions

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## Compound of Interest

Compound Name: *Acth (1-17) tfa*

Cat. No.: *B15619334*

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## Technical Support Center: ACTH (1-17) TFA

This technical support center provides guidance on the stability and storage of **ACTH (1-17) TFA**, a synthetic peptide fragment of Adrenocorticotrophic Hormone. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the peptide during experimental use.

## Frequently Asked Questions (FAQs)

**Q1:** What are the recommended storage conditions for lyophilized **ACTH (1-17) TFA**?

**A1:** For long-term storage, lyophilized **ACTH (1-17) TFA** should be stored at -20°C or -80°C in a desiccated environment, protected from light. Under these conditions, the peptide is expected to be stable for extended periods.

**Q2:** How should I store **ACTH (1-17) TFA** once it is reconstituted in a solvent?

**A2:** Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. The stability of the peptide in solution is significantly reduced compared to its lyophilized form. For optimal results, freshly prepared solutions should be used.

**Q3:** What solvents are recommended for reconstituting **ACTH (1-17) TFA**?

**A3:** **ACTH (1-17) TFA** is generally soluble in sterile, distilled water. For peptides that are difficult to dissolve in water, the use of a minimal amount of 0.1% trifluoroacetic acid (TFA) in water or a

mixture of acetonitrile and water can aid in solubilization. The presence of the TFA salt on the synthetic peptide generally enhances its solubility in aqueous solutions.

Q4: What is the impact of the TFA counter-ion on my experiments?

A4: Trifluoroacetic acid (TFA) is a common counter-ion present from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process. For most in vitro biological assays, the residual amounts of TFA will not interfere with the experimental results. However, for highly sensitive cell-based assays or in applications where the pH is critical, the acidic nature of TFA should be considered.

Q5: What are the primary degradation pathways for **ACTH (1-17) TFA**?

A5: Like other peptides, **ACTH (1-17) TFA** is susceptible to several degradation pathways, including:

- **Oxidation:** The methionine (Met) residue at position 4 is prone to oxidation, forming methionine sulfoxide.
- **Deamidation:** While ACTH (1-17) does not contain asparagine or glutamine residues, which are most susceptible to deamidation, this pathway can occur at a slower rate at other amino acid residues under certain pH and temperature conditions.
- **Hydrolysis:** Peptide bonds can be hydrolyzed, particularly at acidic or alkaline pH and elevated temperatures, leading to fragmentation of the peptide chain.
- **Photodegradation:** Exposure to UV light can lead to the degradation of aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp).

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Reduced or no biological activity	1. Improper storage of lyophilized powder or reconstituted solution.2. Multiple freeze-thaw cycles.3. Peptide degradation due to oxidation or hydrolysis.	1. Ensure storage at recommended temperatures (-20°C or -80°C) and protection from light and moisture.2. Aliquot the reconstituted solution into single-use vials.3. Use freshly prepared solutions. Prepare solutions in degassed buffers to minimize oxidation.
Inconsistent results between experiments	1. Inaccurate peptide concentration due to incomplete solubilization or incorrect quantification.2. Degradation of the stock solution over time.	1. Ensure complete dissolution of the lyophilized peptide. Use sonication if necessary. Quantify the peptide concentration using a validated method such as UV spectrophotometry or a peptide-specific ELISA.2. Use a fresh aliquot of the stock solution for each experiment.
Precipitation of the peptide in solution	1. Poor solubility in the chosen solvent.2. Change in pH of the solution.	1. Try a different solvent system. A small amount of organic solvent like acetonitrile or the addition of 0.1% TFA can improve solubility.2. Ensure the pH of the buffer is compatible with the peptide's isoelectric point.

## Stability Data

The following tables summarize the expected stability of **ACTH (1-17) TFA** under various conditions. This data is based on general knowledge of peptide stability and should be used as

a guideline. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Table 1: Stability of Lyophilized **ACTH (1-17) TFA**

Storage Temperature	Expected Stability (Purity >95%)
-80°C	≥ 2 years
-20°C	≥ 1 year
4°C	Months
Room Temperature (25°C)	Weeks to Months

Table 2: Estimated Stability of **ACTH (1-17) TFA** in Aqueous Solution (pH 7.4)

Storage Temperature	Time to 5% Degradation (Estimated)
-80°C	> 6 months
-20°C	1-2 months
4°C	1-2 weeks
Room Temperature (25°C)	1-3 days

## Experimental Protocols

### Protocol for Reconstitution of Lyophilized **ACTH (1-17) TFA**

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the product.
- **Solvent Addition:** Add the desired volume of sterile, cold solvent (e.g., sterile distilled water or a suitable buffer) to the vial. The choice of solvent may depend on the final application.

- **Dissolution:** Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonicate the solution in a water bath for short periods (10-20 seconds) to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
- **Aliquoting and Storage:** Once the peptide is fully dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

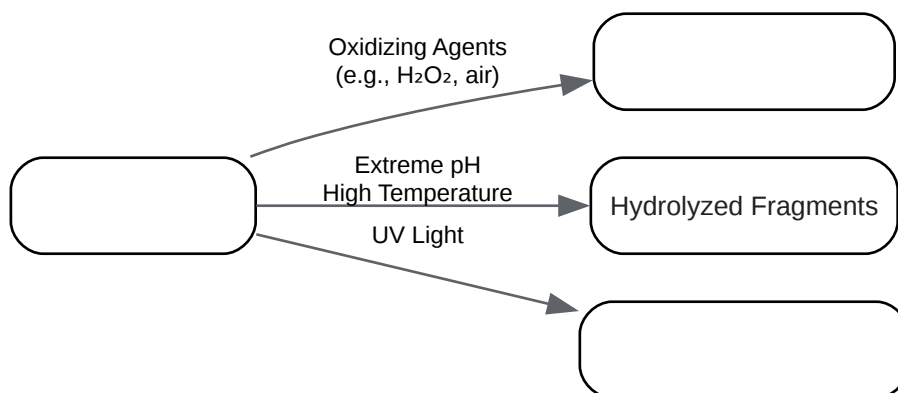
## Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for assessing the stability of **ACTH (1-17) TFA**. The method should be validated for its intended use.

- **Instrumentation:** A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- **Mobile Phase:**
  - Mobile Phase A: 0.1% TFA in water
  - Mobile Phase B: 0.1% TFA in acetonitrile
- **Gradient Elution:**
  - 0-5 min: 5% B
  - 5-25 min: 5% to 65% B (linear gradient)
  - 25-27 min: 65% to 95% B (linear gradient)
  - 27-30 min: 95% B (isocratic)
  - 30-32 min: 95% to 5% B (linear gradient)
  - 32-37 min: 5% B (isocratic, re-equilibration)
- **Flow Rate:** 1.0 mL/min

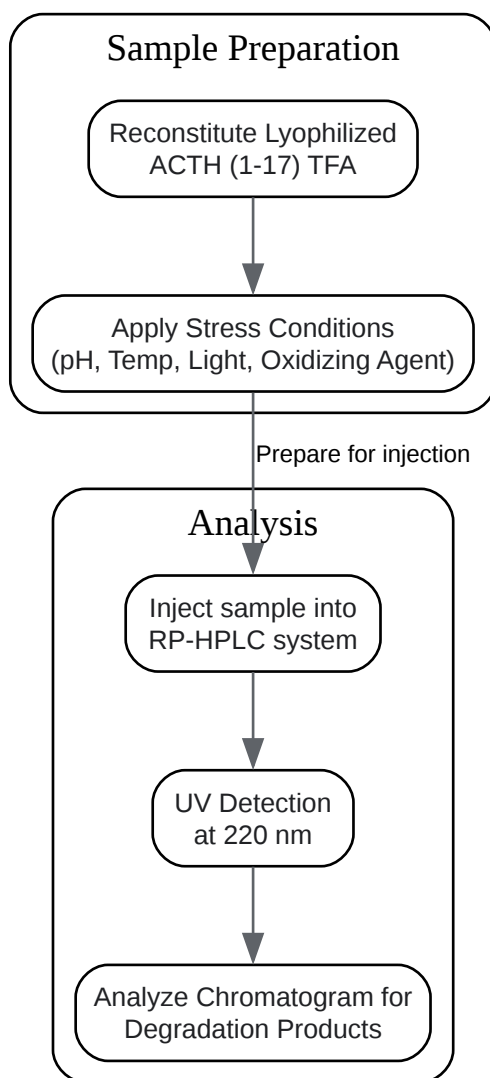
- Detection Wavelength: 220 nm
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Sample Preparation: Prepare a stock solution of **ACTH (1-17) TFA** in Mobile Phase A at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.
- Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, expose the peptide solution to stress conditions:
  - Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
  - Oxidation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 2, 4, 8, and 24 hours.
  - Thermal Degradation: Incubate the solid peptide and a solution at 60°C for 1, 3, and 7 days.
  - Photostability: Expose the solid peptide and a solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours.
- Analysis: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peptide peak.

## Visualizations



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Potential degradation pathways for **ACTH (1-17) TFA**.



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#### Workflow for forced degradation studies of **ACTH (1-17) TFA**.

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